molecular formula C6H13O5P B1594137 Phosphonic acid, (2-(acetyloxy)ethyl)-, dimethyl ester CAS No. 39118-50-8

Phosphonic acid, (2-(acetyloxy)ethyl)-, dimethyl ester

Cat. No. B1594137
CAS RN: 39118-50-8
M. Wt: 196.14 g/mol
InChI Key: GRKZBWJKCYATKH-UHFFFAOYSA-N
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Description

“Phosphonic acid, (2-(acetyloxy)ethyl)-, dimethyl ester” is a research chemical . It has a molecular formula of C6H13O5P and a molecular weight of 196.14 g/mol.


Synthesis Analysis

Phosphonic acids and their salts are typically synthesized from phosphorous acid, exploiting its reactive P−H bond . They can be alkylated via the Kabachnik–Fields reaction or Pudovik reaction to give aminophosphonate, which are useful as chelating agents . A variant of the Michael addition can also be used to alkylate phosphonic acid with acrylic acid derivatives to afford carboxyl functionalized phosphonic acids .


Molecular Structure Analysis

Phosphonates, including “Phosphonic acid, (2-(acetyloxy)ethyl)-, dimethyl ester”, feature tetrahedral phosphorus centers . They are structurally closely related to phosphorous acid .


Chemical Reactions Analysis

Phosphonates undergo various reactions, including hydrolysis and the Horner–Wadsworth–Emmons reaction . The reactions of phosphonate esters may involve heterolytic breaking of the P–H bond, which is instrumental for the formation of P–C, P–B, P–Cl, P–Br, P–I, P–metal bonds, etc .


Physical And Chemical Properties Analysis

Phosphonic acids, typically handled as salts, are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols .

properties

IUPAC Name

2-dimethoxyphosphorylethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O5P/c1-6(7)11-4-5-12(8,9-2)10-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKZBWJKCYATKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192368
Record name Phosphonic acid, (2-(acetyloxy)ethyl)-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonic acid, (2-(acetyloxy)ethyl)-, dimethyl ester

CAS RN

39118-50-8
Record name Dimethyl P-[2-(acetyloxy)ethyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39118-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, (2-(acetyloxy)ethyl)-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039118508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, (2-(acetyloxy)ethyl)-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl (2-acetoxyethyl)phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Dimethyl (2-acetoxyethyl)phosphonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2KNQ4M6WQ
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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